Sodium 2-amino-2-methylpropane-1-sulfonate

Description

Contextualization within Modern Polymer Chemistry

In modern polymer chemistry, Sodium 2-acrylamido-2-methylpropane-1-sulfonate, the sodium salt of 2-acrylamido-2-methylpropane sulfonic acid (AMPS), is classified as a specialty functional monomer. atamanchemicals.comwikipedia.org Its primary role is to modify and enhance the properties of anionic polymers. wikipedia.org The presence of the sulfonic acid group, which is strongly ionic, ensures that polymers incorporating this monomer exhibit a high degree of hydrophilicity and maintain their anionic charge even in acidic conditions. atamanchemicals.comwikipedia.org This is a distinct advantage over carboxylated monomers, whose ionic character is pH-dependent.

The unique properties conferred by this monomer are leveraged in numerous applications:

Emulsion Polymerization: In latex formulations for paints, adhesives, and paper coatings, the incorporation of Sodium 2-acrylamido-2-methylpropane-1-sulfonate enhances the chemical and shear stability of the polymer emulsion. atamanchemicals.comresearchgate.net This reduces the need for conventional surfactants, which can leach out over time. atamanchemicals.com

Hydrogels: The monomer is a key component in superabsorbent hydrogels due to its ability to dramatically increase water absorption and swelling capacity. wikipedia.orgitu.edu.trresearchgate.net These hydrogels are utilized in medical applications, such as wound dressings and electrodes, as well as in personal care products. wikipedia.orgresearchgate.net

Water Treatment: Polymers containing this monomer act as effective scale inhibitors and dispersants in cooling water systems and desalination processes. atamanchemicals.com

Oil and Gas Industry: It is used in the formulation of polymers for enhanced oil recovery and other oilfield applications. atamanchemicals.comwikipedia.org

Membrane Technology: It improves water flow, retention, and fouling resistance in ultrafiltration and microfiltration membranes. atamanchemicals.comwikipedia.org

The monomer's contribution to polymer performance is significant. For instance, its inclusion in acrylic and styrene-acrylic latexes has been shown to significantly improve the divalent cation stability and the scrub resistance of resulting paint formulations. researchgate.net Copolymers made with it are also explored for creating thermoplastic materials with tailored properties like modified melting and decomposition temperatures. researchgate.netscispace.com

Historical Trajectory of Synthesis and Initial Polymerization Developments

The journey of 2-acrylamido-2-methylpropane sulfonic acid (AMPS) and its sodium salt began in the 1970s, with some of the earliest patents focused on its use in acrylic fiber manufacturing. atamanchemicals.comwikipedia.org Since then, its utility has expanded dramatically, leading to thousands of patents and publications detailing its use across a multitude of industries. wikipedia.org

The primary industrial synthesis of AMPS is achieved through the Ritter reaction. This process involves reacting acrylonitrile (B1666552) and isobutylene (B52900) in the presence of concentrated sulfuric acid and water. wikipedia.org Modern advancements in this process, including continuous production methods, have focused on improving yield and purity, with some patented processes reporting purities up to 99.7% and yields as high as 89%. wikipedia.orgpatsnap.comgoogle.com

The polymerization of Sodium 2-acrylamido-2-methylpropane-1-sulfonate has evolved from conventional techniques to more sophisticated methods.

Free-Radical Polymerization: This is a common method used to prepare copolymers, particularly for hydrogels. itu.edu.trresearchgate.net For example, cross-linking copolymerization with acrylamide (B121943) in water using an initiator like potassium persulfate is a well-documented approach. itu.edu.tr

Emulsion Polymerization: It has been used as a reactive surfactant in emulsifier-free emulsion polymerization systems with monomers like vinyl acetate (B1210297) and butyl acrylate (B77674), improving latex stability. researchgate.net

Controlled/Living Radical Polymerization: More advanced techniques have been developed to create well-defined polymers and block copolymers. These include Atom Transfer Radical Polymerization (ATRP) and Cu(0)-mediated living radical polymerization, which allow for precise control over the polymer architecture. rsc.orgmdpi.com Researchers have successfully synthesized block copolymers with monomers like methyl methacrylate (B99206) and 2-hydroxyethyl methacrylate using these quasi-living polymerization methods, opening doors for applications such as polyelectrolyte membranes for fuel cells. mdpi.com

Fundamental Architectural Elements and Reactive Centers of Sodium 2-Acrylamido-2-Methylpropane-1-Sulfonate

The distinct behavior and wide-ranging utility of Sodium 2-acrylamido-2-methylpropane-1-sulfonate stem directly from its unique molecular architecture. The key structural components are the vinyl group, the amide linkage, the geminal dimethyl groups, and the sodium sulfonate group. atamanchemicals.comwikipedia.orgpatsnap.com

Table 1: Key Properties of Sodium 2-Acrylamido-2-Methylpropane-1-Sulfonate

| Property | Value | Source(s) |

|---|---|---|

| Linear Formula | H₂C=CHCONHC(CH₃)₂CH₂SO₃Na | sigmaaldrich.com |

| Molecular Weight | 229.23 g/mol | sigmaaldrich.com |

| CAS Number | 5165-97-9 | sigmaaldrich.com |

| Appearance | White crystalline solid (for the acid form) | patsnap.com |

| Density | ~1.2055 g/mL at 25 °C (for 50 wt. % solution in water) | atamanchemicals.comsigmaaldrich.com |

| Solubility | Very soluble in water and dimethylformamide (DMF) | atamanchemicals.comwikipedia.org |

The primary reactive centers and their functions are:

Acrylamido Group (H₂C=CH-C(=O)NH-): The vinyl double bond (H₂C=CH-) is the primary reactive site, enabling the monomer to readily participate in free-radical addition polymerization. This allows it to be easily copolymerized with a wide variety of other vinyl monomers. researchgate.netpatsnap.com

Sodium Sulfonate Group (-SO₃Na): This is a strong ionic group that is completely ionized in aqueous solutions. atamanchemicals.com It imparts a high degree of hydrophilicity and gives the resulting polymer a strong anionic character that is stable over a wide pH range. atamanchemicals.comwikipedia.org This group is responsible for the enhanced water absorption in hydrogels and the dispersing capabilities of the polymers. atamanchemicals.comresearchgate.net

Sterically Hindering Groups: The combination of the geminal dimethyl group [-C(CH₃)₂-] and the sulfomethyl group [-CH₂SO₃Na] provides significant steric hindrance around the amide functionality (-CONH-). wikipedia.org This structural feature is crucial as it protects the amide bond from hydrolysis, leading to polymers with exceptional hydrolytic and thermal stability compared to simple acrylamide-based polymers. atamanchemicals.comwikipedia.org

This combination of a polymerizable group, a stable hydrophilic/anionic group, and a sterically protected core makes Sodium 2-acrylamido-2-methylpropane-1-sulfonate a uniquely robust and functional monomer in advanced polymer design.

Table 2: Research Findings on Copolymers Incorporating Sodium 2-Acrylamido-2-Methylpropane-1-Sulfonate

| Copolymer System | Key Findings | Source(s) |

|---|---|---|

| Acrylamide (AAm) / AMPS Hydrogels | The equilibrium degree of swelling of the hydrogels increases with increasing AMPS content. | itu.edu.tr |

| Polyvinyl Alcohol (PVA) / SAMPS Copolymers | Incorporation of SAMPS decreased the melting temperature and crystallinity while increasing the thermal decomposition temperature of PVA, widening the thermal processing window. | researchgate.netscispace.com |

| Acrylic Acid (AA) / AMPS Superabsorbents | Saline absorption was significantly improved as the incorporation of AMPS in the polymer was increased. | researchgate.net |

| AMPS / Methyl Methacrylate (MMA) Block Copolymers | Diblock copolymers were successfully synthesized via quasiliving radical polymerization, creating materials with good film-forming ability and potential for use in polyelectrolyte membranes. | mdpi.com |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-Acrylamido-2-methylpropane Sulfonic Acid (AMPS) |

| 2-Hydroxyethyl Methacrylate |

| Acrylamide |

| Acrylonitrile |

| Allyl Glycidyl Ether |

| Butyl Acrylate |

| Isobutylene |

| Methyl Methacrylate |

| N,N'-methylenebis(acrylamide) (BAAm) |

| Potassium Persulfate |

| Sodium 2-Acrylamido-2-Methylpropane-1-Sulfonate |

| Sodium Vinyl Sulfonate |

| Styrene |

| Sulfuric Acid |

| Tri(n-butyl)amine |

Structure

3D Structure of Parent

Properties

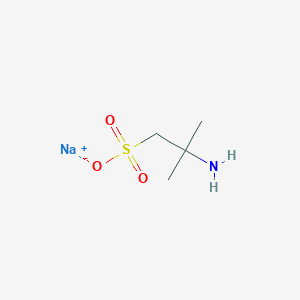

IUPAC Name |

sodium;2-amino-2-methylpropane-1-sulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO3S.Na/c1-4(2,5)3-9(6,7)8;/h3,5H2,1-2H3,(H,6,7,8);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJZOQHGMKJWNGL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CS(=O)(=O)[O-])N.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10NNaO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Process Optimization for Sodium 2 Acrylamido 2 Methylpropane 1 Sulfonate Monomer

Established Industrial Synthesis Routes

The predominant industrial method for producing 2-Acrylamido-2-Methylpropane-1-Sulfonic Acid (AMPS) is the Ritter reaction. wikipedia.orgvinatiorganics.com This well-established process involves the reaction of acrylonitrile (B1666552) and isobutylene (B52900) in the presence of concentrated sulfuric acid or oleum (B3057394) (fuming sulfuric acid) and a controlled amount of water. wikipedia.orgjustia.com The resulting product, AMPS, precipitates from the reaction medium and can be isolated. justia.com

Industrial production can be carried out using either batch or continuous processes. atamanchemicals.comgoogle.com

One-Step Method: This approach involves reacting acrylonitrile, isobutylene, and oleum simultaneously in a single reactor. atamanchemicals.comgoogle.com For instance, oleum is added to an excess of acrylonitrile, followed by the introduction of isobutene gas to initiate the reaction and form the AMPS product. google.com

Two-Step Method: An alternative process involves the initial sulfonation of the olefin (isobutylene) to form an intermediate, which then reacts with acrylonitrile in the presence of water and sulfuric acid to yield the final AMPS monomer. google.com

Recent advancements in industrial synthesis, as described in patent literature, have focused on optimizing reaction conditions to maximize both purity and yield. A notable improvement involves the addition of liquid isobutene to a pre-mixed solution of acrylonitrile, sulfuric acid, and phosphoric acid at a controlled temperature of approximately 40°C. wikipedia.orgvinatiorganics.comatamanchemicals.com This optimized process has been reported to achieve product purity as high as 99.7% with yields up to 89%, based on the isobutene reactant. atamanchemicals.comatamanchemicals.com

Table 1: Comparison of Industrial Synthesis Parameters

| Method | Key Reactants | Typical Conditions | Reported Yield | Reported Purity |

|---|---|---|---|---|

| Conventional Ritter Reaction | Acrylonitrile, Isobutylene, Sulfuric Acid/Oleum | Batch or Continuous | Variable | Variable |

| Optimized Ritter Reaction | Acrylonitrile, Liquid Isobutene, Sulfuric Acid, Phosphoric Acid | 40°C Reaction Temperature | Up to 89% | Up to 99.7% |

Novel Laboratory-Scale Preparations and Reaction Mechanisms

At the laboratory scale, research continues to explore variations of the core Ritter reaction to refine the synthesis of AMPS. The fundamental reaction mechanism involves the acid-catalyzed formation of a stable tertiary carbocation from isobutylene. This electrophilic carbocation is then attacked by the nucleophilic nitrogen atom of the nitrile group in acrylonitrile. The resulting nitrilium ion intermediate is subsequently hydrolyzed by the water present in the reaction medium to form the stable amide functionality of the AMPS monomer.

Laboratory preparations often focus on investigating the influence of different catalysts and solvent systems. Studies have examined the use of weak inorganic acids or organic sulfonic acids as catalysts in conjunction with sulfuric acid to improve reaction selectivity and product purity. google.com The reaction between tert-butyl alcohol (a precursor to isobutylene in the presence of strong acid) and acrylonitrile in non-aqueous solvents like anhydrous acetic acid has also been investigated. psu.edu These studies have shown that in the presence of concentrated or fuming sulfuric acid, a partial sulfonation of the initially formed N-tert-butylacrylamide can occur, leading to the desired AMPS product. psu.edu

Furthermore, the synthesis of AMPS-based copolymers and hydrogels in laboratory settings provides indirect but valuable information on monomer reactivity and the impact of its synthesis on polymer properties. itu.edu.trrsc.orgresearchgate.net For example, the preparation of AMPS/Acrylamide (B121943) hydrogels has been detailed where the monomer composition is varied to study its effect on the final polymer network structure and swelling properties. itu.edu.tr

Advancements in Reaction Conditions and Catalysis for Monomer Production

Optimizing reaction conditions and catalysis is critical for enhancing the efficiency, safety, and cost-effectiveness of AMPS monomer production.

Reaction Conditions: A significant advancement has been the development of continuous production processes. patsnap.comgoogle.com These systems offer better control over reaction parameters and improve product consistency compared to traditional batch methods. Key parameters that are meticulously controlled include:

Temperature: The initial mixing of reactants like acrylonitrile and fuming sulfuric acid is often conducted at low temperatures (e.g., 10-12°C) to manage the exothermic nature of the reaction. The subsequent reaction with isobutylene is then maintained at a higher, controlled temperature, typically between 20°C and 45°C. google.compatsnap.com

Molar Ratios: The stoichiometry of the reactants is a crucial factor. The molar ratio of acrylonitrile to sulfuric acid is often reduced in newer methods to lower the costs associated with recycling unreacted acrylonitrile. google.com The molar ratio of SO₃ (from oleum) to isobutylene is also carefully controlled, with typical ranges between 0.2:1 and 2:1, to maximize yield. justia.com

Catalysis: While strong acids like sulfuric acid are essential for the Ritter reaction, the use of co-catalysts represents a key area of advancement. The inclusion of phosphoric acid in the reaction mixture is a patented improvement that contributes to higher purity and yields. vinatiorganics.comatamanchemicals.com Other weak inorganic or organic sulfonic acids have also been proposed to enhance the process. google.com These catalysts can influence the reaction pathway, potentially minimizing the formation of unwanted byproducts.

While not directly related to monomer synthesis, research into the polymerization of AMPS has also seen catalytic advancements. For instance, the use of cyclometalated Ruthenium(II) complexes as catalysts for the quasiliving radical polymerization of AMPS demonstrates the monomer's compatibility with sophisticated catalytic systems, which is relevant for creating advanced polymer architectures. mdpi.comresearchgate.net

Purification Techniques and Impact on Monomer Purity for Polymerization

The purity of the AMPS monomer is a critical determinant of the quality and molecular weight of the final polymer. Impurities can act as chain-terminating agents or inhibitors, leading to the formation of low-molecular-weight oligomers instead of high-performance polymers. google.com

Purification Techniques: Several methods are employed to purify the crude AMPS monomer obtained from the initial synthesis reaction.

Recrystallization: This is a common and effective technique. One documented method involves dissolving the crude AMPS crystals in hydrous acetic acid (typically containing 5-40% water) at an elevated temperature, such as 90°C. google.comgoogle.com After dissolving, the solution is cooled to a lower temperature (e.g., 10-20°C) to allow the purified AMPS to crystallize. The crystals are then collected by filtration and washed, often with fresh acetic acid, to remove residual mother liquor and impurities. google.comgoogle.com

Alcohol Slurrying: Another patented method involves purifying the reaction-grade acid by creating a slurry with a volatile monohydric alcohol. The mixture is gently heated for a short duration, followed by separation of the solid acid via decantation or filtration and subsequent drying. google.com

Salt Formation: An alternative purification strategy involves reacting the impure aqueous AMPS solution with an amine or a base like sodium hydroxide (B78521) to form the corresponding salt. google.com The salt is then isolated in a purified form through crystallization, either by cooling the solution (thermal swing) or by evaporation. google.com

Table 2: Example of Recrystallization Purification Process

| Step | Description | Solvent | Temperature |

|---|---|---|---|

| 1. Dissolution | Dissolve crude AMPS crystals. | Hydrous Acetic Acid (10% water) | 90°C |

| 2. Crystallization | Cool the solution to precipitate purified crystals. | - | Cool to 15°C |

| 3. Isolation | Collect crystals by filtration. | - | - |

| 4. Washing | Wash collected crystals to remove impurities. | Acetic Acid | - |

| 5. Drying | Dry the purified crystals. | - | 60°C |

Based on a process described in patent literature. google.com

Impact on Polymerization: The effectiveness of the final polymer is directly correlated with the purity of the monomer used in its synthesis. For example, in papermaking applications, copolymers made with high-purity AMPS exhibit superior properties like "spinnability" and "anti-freeness," which are indicative of a higher molecular weight. google.com Conversely, using unpurified or poorly purified AMPS often results in viscous, low-molecular-weight liquid polymers, which are unsuitable for many applications. google.com For the creation of superabsorbent polymers and hydrogels, monomer purity is essential for achieving the desired network structure, gel strength, and absorption capacity. researchgate.netnih.gov

Advanced Materials Engineering and Functional Applications Derived from Sodium 2 Acrylamido 2 Methylpropane 1 Sulfonate

Hydrogel Development and Swelling Dynamics

Hydrogels are three-dimensional polymeric networks capable of absorbing and retaining large amounts of water or biological fluids. The incorporation of Sodium 2-acrylamido-2-methylpropane-1-sulfonate (NaAMPS) into hydrogel formulations imparts unique swelling behaviors and environmental responsiveness due to its highly ionizable sulfonate group.

Responsive Hydrogels (e.g., pH-, Temperature-Responsive Systems)

The strong anionic nature of the sulfonate group in NaAMPS makes hydrogels containing this monomer particularly sensitive to their external environment, such as pH and temperature.

pH-Responsive Systems: Hydrogels based on NaAMPS exhibit significant pH-dependent swelling. researchgate.net The sulfonate group is strongly acidic and remains ionized over a wide pH range. researchgate.netnih.gov However, when copolymerized with monomers containing basic groups like amino groups, the resulting hydrogel can show distinct pH-responsive behavior. For instance, in a chitosan-based hydrogel crosslinked with NaAMPS and acrylic acid, swelling is minimal in acidic conditions due to the formation of intramolecular hydrogen bonds between the deprotonated sulfonic groups and the protonated amine groups of chitosan. mdpi.com At lower pH values, the protonation of amino groups can lead to polymer-polymer interactions dominating over polymer-water interactions, causing the gel to shrink. ajrconline.org Conversely, at higher pH (e.g., above pH 8), electrostatic repulsion between ionized groups can lead to increased swelling. ajrconline.org Studies have shown that the maximum swelling for certain NaAMPS hydrogels can be achieved at neutral pH (pH=7). ijcce.ac.ir

Temperature-Responsive Systems: The thermal responsiveness of NaAMPS-based hydrogels is an area of active research. The swelling of these hydrogels can be influenced by temperature, with some studies showing increased swelling at higher temperatures. For example, one study observed the maximum swelling of an AMPS hydrogel at 75°C. ijcce.ac.ir When NaAMPS is copolymerized with temperature-responsive polymers like poly(N-isopropylacrylamide) (PNIPAm), which has a lower critical solution temperature (LCST) around 32°C, the resulting hydrogel can exhibit dual responsiveness. mdpi.com Below the LCST, the hydrogel is swollen, and above it, the hydrogel deswells due to the phase transition of the PNIPAm component.

Mechanically Enhanced Hydrogel Formulations

A significant challenge in hydrogel technology is improving their mechanical strength and toughness. The incorporation of NaAMPS can contribute to the mechanical properties of hydrogels. For instance, the introduction of ionic moieties from NaAMPS into a hydrogel network can lead to more flexible hydrogels compared to those crosslinked with traditional agents like N,N'-methylenebis(acrylamide) (MBA). semanticscholar.org The enhancement in mechanical strength can be attributed to the formation of a double crosslinked network, which includes both covalent crosslinks and ionic physical entanglements. semanticscholar.org

The swelling capacity, a key parameter for hydrogels, is directly related to their chemical architecture. ajrconline.org Research has shown that the equilibrium swelling ratio of composite hydrogels can be tuned by varying the concentration of NaAMPS in the initial feed mixture. ajrconline.org The swelling capacity of hydrogels is also influenced by the crosslinker ratio; a decrease in the crosslinking ratio can lead to increased porosity and improved swelling capacity. openchemicalengineeringjournal.com

Interactive Table: Swelling Characteristics of NaAMPS-based Hydrogels

| Hydrogel Composition | Stimulus | Response | Reference |

|---|---|---|---|

| Acrylamide (B121943)/AMPS | AMPS content | Equilibrium swelling increases with AMPS content up to 10 mol%, then plateaus. itu.edu.tr | itu.edu.tr |

| AMPS | pH | Maximum swelling observed at pH 7. ijcce.ac.ir | ijcce.ac.ir |

| AMPS | Temperature | Swelling increased with temperature, maximum at 75°C. ijcce.ac.ir | ijcce.ac.ir |

| Gelatin/Na-AMPS/Acrylamide | NaAMPS Concentration | Swelling ratio initially increases with NaAMPS concentration and then decreases. ajrconline.org | ajrconline.org |

| AMPS/Methacrylic acid | Crosslinker type | EGDMA crosslinked hydrogels show higher swelling than MBA crosslinked ones. researchgate.net | researchgate.net |

Polymeric Nanocomposites and Hybrid Materials

The integration of inorganic nanoparticles into NaAMPS-based polymer matrices results in polymeric nanocomposites and hybrid materials with enhanced properties and functionalities. The sulfonate groups in the polymer play a crucial role in the dispersion and stabilization of these nanoparticles.

Incorporation of Inorganic Nanoparticles (e.g., Magnetite, Graphene Oxide)

Magnetite (Fe₃O₄): NaAMPS-based polymers have been successfully used to create stable magnetic nanocomposites. mdpi.comnih.gov For example, self-stabilized magnetic polymeric composite nanoparticles of poly(sodium 2-acrylamido-2-methylpropane sulfonate-co-styrene)/magnetite (PAMPS-Na-co-St/Fe₃O₄) have been prepared through emulsifier-free miniemulsion polymerization. mdpi.comnih.gov In this system, NaAMPS acts as a stabilizer. mdpi.com The resulting composite particles often have a core-shell structure where magnetite particles are encapsulated within the polymer matrix. mdpi.com These magnetic nanocomposites have potential applications in various fields, including as corrosion inhibitors for steel. mdpi.comnih.gov Furthermore, microporous cryogels based on crosslinked NaAMPS and sodium vinyl sulfonate have been used to incorporate magnetite nanoparticles, which improves the mechanical, thermal, and magnetic properties of the cryogel composites. semanticscholar.orgbohrium.com

Graphene Oxide (GO): Graphene oxide is another nanoparticle that has been incorporated into NaAMPS-based polymers to create advanced composites. Superabsorbent composites of poly(acrylic acid-co-2-acrylamido-2-methyl-1-propane sulfonic acid)/graphene oxide have been synthesized. researchgate.net The inclusion of GO can significantly enhance the absorption capacity of the hydrogel for both water and saline solutions. researchgate.net In some cases, GO can also act as a cross-linker during the polymerization process. researchgate.net The resulting nanocomposite hydrogels can exhibit improved mechanical properties, such as high compressive stress and tensile strength. rsc.org These GO-containing nanocomposites also show promise in applications like dye adsorption. rsc.org

Interfacial Phenomena and Dispersion Stability in Composite Systems

The stability and performance of polymeric nanocomposites are highly dependent on the interfacial interactions between the polymer matrix and the inorganic nanoparticles. The sulfonate groups of NaAMPS play a critical role in ensuring good dispersion and stability.

In magnetite nanocomposites, the strong interaction between the sulfonate groups of the NaAMPS polymer and the magnetite nanoparticles contributes to the stability of the dispersion. researchgate.net This strong linkage helps to effectively encapsulate the magnetite particles within the polymer. mdpi.com The use of NaAMPS as an ionic comonomer can enable the preparation of self-stabilized magnetic polymeric composite particles without the need for an external emulsifier. mdpi.com

Similarly, in graphene oxide composites, the functional groups on the GO surface can interact with the polymer chains, leading to a well-dispersed and stable composite material. The hydrogen bonding and high interfacial adhesion between GO and a polymer matrix like sodium alginate can significantly improve the thermal stability and mechanical properties of the resulting composite films. nih.gov The incorporation of GO can lead to a more ordered and compact structure in the composite hydrogel.

Interactive Table: Properties of NaAMPS-based Nanocomposites

| Nanoparticle | Polymer Matrix | Key Finding | Reference |

|---|---|---|---|

| Magnetite (Fe₃O₄) | Poly(NaAMPS-co-Styrene) | NaAMPS acts as a stabilizer in emulsifier-free miniemulsion polymerization, leading to encapsulated magnetite. mdpi.comnih.gov | mdpi.comnih.gov |

| Graphene Oxide (GO) | Poly(Acrylic Acid-co-AMPS) | GO incorporation significantly increases water and saline absorption capacity. researchgate.net | researchgate.net |

| Magnetite (Fe₃O₄) | Na-VS/Na-AMPS cryogel | Incorporation of magnetite improves mechanical, thermal, and magnetic properties. semanticscholar.orgbohrium.com | semanticscholar.orgbohrium.com |

| Graphene Oxide (GO) | Sodium Alginate/Polyacrylamide | Ternary nanocomposite hydrogel with GO shows excellent mechanical performance. rsc.org | rsc.org |

Membrane Science and Separation Technologies

The unique properties of NaAMPS, such as its high hydrophilicity and ionic character, make it a valuable component in the fabrication of advanced membranes for various separation processes. atamanchemicals.comwikipedia.org

Polymers containing NaAMPS have been investigated for use in proton-exchange membranes for fuel cells. nih.gov The presence of the sulfonic acid group enhances the proton conductivity of the membrane. nih.gov For example, a membrane made from poly(1,4-phenylene ether-ether-sulfone) cross-linked with AMPS showed improved proton conductivity, making it suitable for fuel cell applications at lower temperatures and reduced relative humidity. nih.gov

In the context of filtration, NaAMPS can be used to modify ultrafiltration and microfiltration membranes. Its incorporation can increase water flow, improve retention, and enhance fouling resistance of the membranes. wikipedia.org The hydrophilic nature of the sulfonate groups helps to attract water to the membrane surface, which can facilitate its transport across the membrane while repelling foulants. This leads to more efficient and longer-lasting membrane performance in water treatment and other separation applications. atamanchemicals.com

Fabrication of Ultrafiltration and Microfiltration Membranes

The incorporation of Sodium 2-acrylamido-2-methylpropane-1-sulfonate (AMPS) into membrane fabrication has been a significant strategy for enhancing the performance of ultrafiltration (UF) and microfiltration (MF) membranes. The sulfonic acid groups are highly hydrophilic, which, when incorporated into a polymer matrix, can increase the membrane's affinity for water. nih.gov This enhanced hydrophilicity is crucial for improving water permeation and reducing fouling, a major issue in membrane technology where foulants adhere to the membrane surface, impeding flow. nih.govrsc.org

By creating a hydration layer on the membrane surface, AMPS-containing polymers act as a physical and energetic barrier, preventing the attachment of foulants. nih.gov This leads to increased water flow, better retention of desired solutes, and significantly improved resistance to fouling. atamanchemicals.comatamankimya.comatamanchemicals.com For instance, modifying polysulfone (PSF) membranes, which are inherently hydrophobic, with hydrophilic polymers is a common approach to augment their antifouling capabilities and hemocompatibility. researchgate.net The resulting membranes exhibit less protein adsorption and reduced coagulation activation. researchgate.net

The process often involves copolymerizing AMPS with other monomers to create a material that can be cast into asymmetric membranes. atamanchemicals.com This approach allows for precise control over the membrane's chemical properties and pore structure, leading to membranes with superior performance for water purification and other separation processes. atamanchemicals.comyoutube.com

Development of Proton-Conductive Membranes for Energy Applications

Polymers based on AMPS are actively studied as key components in proton-conductive membranes, particularly for energy applications like polymer electrolyte membrane fuel cells (PEMFCs). atamanchemicals.comatamankimya.commdpi.com The efficiency of a PEMFC is highly dependent on the proton conductivity of its membrane. dtic.mil The sulfonic acid group (-SO₃H) in the AMPS monomer provides an acidic site that can facilitate the transport of protons across the membrane. dtic.mil

Researchers have developed novel blend membranes, such as those combining poly(vinyl alcohol) (PVA) with poly(2-acrylamido-2-methyl-1-propanesulfonic acid) (PAMPS), as potential alternatives to expensive perfluorinated ionomers like Nafion. rsc.org In these systems, the PAMPS chains are effectively "trapped" within the cross-linked PVA network. rsc.org This structure yields membranes with high ion exchange capacities (IEC) and impressive proton conductivity. For example, a PVA-PAMPS blend with a 1:2 mass ratio has demonstrated proton conductivities as high as 0.12 S/cm at room temperature. rsc.org

Similarly, cross-linked copolymers of AMPS and 2-hydroxyethyl methacrylate (B99206) (HEMA) have been investigated as replacements for Nafion 117 in direct methanol (B129727) fuel cells. exlibrisgroup.com These membranes show significantly higher water adsorption than Nafion and can achieve proton conductivities of up to 0.06 S/cm at 80°C. exlibrisgroup.com Hybrid membranes, where PAMPS is grafted onto a sulfonated poly (1,4-phenylene ether-ether-sulfone) (SPEES) backbone, have also shown enhanced proton conductivity, reaching 0.089 S cm−1 at 80 °C, which is a significant improvement over the base SPEES polymer. mdpi.com

Proton Conductivity of AMPS-Based Membranes

| Membrane Composition | Conductivity (S/cm) | Temperature (°C) |

|---|---|---|

| PVA-PAMPS (1:2 mass ratio) | 0.12 | 25 |

| AMPS-HEMA (4:96) | 0.06 | 80 |

| SP-PMPS-03 | 0.089 | 80 |

| Nafion 117 | ~0.10 | >80 |

Adsorbent Materials for Environmental Remediation

Hydrogels and copolymers derived from AMPS are highly effective adsorbent materials for removing pollutants, such as dyes and heavy metal ions, from wastewater. researchgate.netmdpi.com The strong anionic nature of the sulfonate groups is key to their function.

Adsorption Mechanisms for Charged Species (e.g., Dyes, Heavy Metal Ions)

The primary mechanism for the adsorption of positively charged species (cations) by AMPS-based materials is electrostatic interaction. researchgate.netekb.egekb.eg The negatively charged sulfonate groups (-SO₃⁻) on the polymer chains attract and bind cationic pollutants like methylene (B1212753) blue dye or heavy metal ions such as lead (Pb²⁺) and copper (Cu²⁺). researchgate.netijcce.ac.ir

Studies have shown that poly(AMPS) hydrogels exhibit a strong preference for adsorbing cationic dyes over anionic ones. researchgate.netekb.eg The adsorption capacity is influenced by factors like pH; at a pH above the pKa of the sulfonic acid groups (around 1.5), the groups are deprotonated and negatively charged, maximizing electrostatic attraction with cations. rsc.org In addition to electrostatic forces, other mechanisms like ion exchange, hydrogen bonding, and chelation can also contribute to the adsorption process, particularly for heavy metals. researchgate.netbohrium.com The presence of electron-rich functional groups, including hydroxyls and ethers alongside sulfonates, facilitates these interactions. researchgate.net

Adsorption Capacities of AMPS-Based Adsorbents

| Adsorbent | Pollutant | Maximum Adsorption Capacity (mg/g) |

|---|---|---|

| Poly(AN-co-AMPS) | Brilliant Green (BG) Dye | 16.28 |

| P(AA-co-AMPS)-g-Chitosan | Crystal Violet (CV) | 2023 |

| Poly(DMAA–AMPS) Hydrogel | Lead (Pb²⁺) | 26 (for a 30 mg/L solution) |

Regeneration and Reusability Studies of Adsorbent Systems

A critical aspect of adsorbent technology is the ability to regenerate and reuse the material, which enhances its economic viability and sustainability. AMPS-based adsorbent systems can often be effectively regenerated. The process typically involves treating the saturated adsorbent with an eluent that disrupts the binding between the adsorbent and the pollutant. nih.gov

For pollutants bound by electrostatic interactions, regeneration can be achieved by changing the pH or increasing the ionic strength of the surrounding solution. rsc.org For instance, using a strong acidic solution (e.g., HCl) can protonate the sulfonate groups, neutralizing their negative charge and releasing the bound cations. rsc.org Alternatively, a solution with a high concentration of other ions (like NaCl) can create a "shielding effect" that weakens the electrostatic attraction, or the new ions can displace the adsorbed pollutants through an ion exchange mechanism. rsc.org

Studies have demonstrated the successful regeneration of AMPS-based adsorbents for multiple cycles. For example, a poly(AN-co-AMPS) copolymer maintained high stability and removal efficiency for brilliant green dye over six successive adsorption-desorption cycles. rsc.org This high reusability underscores the potential of these materials for practical, long-term environmental remediation applications. rsc.org

Electrically Conducting Polymers and Electronic Device Integration

The unique properties of Sodium 2-acrylamido-2-methylpropane-1-sulfonate also lend themselves to applications in the field of electronics, particularly in the development of electrically conducting polymers.

Role as Dopants and Protonating Agents

Polymers derived from AMPS can function as effective macromolecular dopants and protonating agents for intrinsically conducting polymers (ICPs) like polyaniline (PANI) and polypyrrole (PPy). atamanchemicals.comvinatiorganics.com The process of "doping" in conducting polymers involves introducing charge carriers into the polymer backbone, which is essential for electrical conductivity.

The sulfonic acid groups along the PAMPS chain can protonate the nitrogen atoms in the PANI backbone. This protonation creates positive charges (polarons or bipolarons) on the PANI chain, which are balanced by the negative charge of the sulfonate anions (SO₃⁻). These charge carriers are mobile along the polymer chain, enabling electrical conduction. atamanchemicals.com Using a polymeric dopant like PAMPS offers advantages over small-molecule dopants, as it can improve the processability, thermal stability, and long-term environmental stability of the resulting conducting polymer composite. atamanchemicals.comvinatiorganics.com This approach is utilized in developing materials for various electronic applications, including sensors, antistatic coatings, and components for diodes and batteries. atamanchemicals.com

Integration into Sensors and Electrochemical Devices

Polymers derived from Sodium 2-acrylamido-2-methylpropane-1-sulfonate (AMPS) are increasingly being integrated into the fabrication of sophisticated sensors and electrochemical devices due to their unique ionic conductivity, hydrophilicity, and stability. atamanchemicals.comsigmaaldrich.com The sulfonic acid group in the AMPS monomer imparts a strong anionic character, making its polymers suitable for a variety of electrochemical applications. atamanchemicals.comwikipedia.org

Homopolymers and copolymers of AMPS are utilized in creating polyelectrolyte gels and nanocomposites with enhanced electrochemical properties. sigmaaldrich.comsigmaaldrich.com These materials are finding roles in the development of humidity sensors and as components in lithium-ion batteries. atamanchemicals.comsigmaaldrich.com The ability of AMPS-containing polymers to absorb and retain water is a key characteristic exploited in humidity sensors. atamanchemicals.com Furthermore, the ionic nature of these polymers can facilitate ion transport, a critical function in battery and supercapacitor applications. sigmaaldrich.comrsc.org

In the realm of electrochemical sensors, conducting polymers are often employed to enhance performance. nih.govresearchgate.net While research on AMPS is extensive in other areas, its integration into complex electrochemical biosensors is an emerging field. The combination of AMPS with conducting polymers like polypyrrole or polyaniline could lead to novel sensor materials with improved sensitivity and stability. nih.govresearchgate.net For instance, a mass-producible electrochemical sensor on a polymer lab-on-a-chip has been developed for the detection of redox species like poly-aminophenol, demonstrating the potential for polymer-based sensor systems. rsc.org The incorporation of AMPS into such systems could offer advantages in terms of hydrophilicity and ion exchange capabilities.

The development of hydrogel-based sensors is another area where AMPS polymers can make a significant contribution. nih.gov Hydrogels allow for the simultaneous detection of multiple parameters in real-time, and AMPS can enhance the superabsorbent properties of these hydrogels, which is crucial for applications in wastewater treatment and medical devices. sigmaaldrich.comnih.gov

Table 1: Applications of AMPS-based Polymers in Sensors and Electrochemical Devices

| Application Area | Function of AMPS Polymer | Reference |

|---|---|---|

| Humidity Sensors | Provides hydrophilicity for water absorption. | sigmaaldrich.com, atamanchemicals.com |

| Lithium-ion Batteries | Acts as a component in the electrolyte system. | sigmaaldrich.com, atamanchemicals.com |

| Supercapacitors | Forms a polyelectrolyte with enhanced electrochemical properties. | sigmaaldrich.com |

| Bioengineering/Biomedicine | Used in the formation of polyelectrolyte copolymer gels. | sigmaaldrich.com |

| Electrochemical Sensors | Potential for integration to improve sensitivity and stability. | nih.gov, researchgate.net |

Specialized Formulations in Chemical Process Industries

High-Performance Additives for Enhanced Oil Recovery (EOR) Operations

Copolymers containing Sodium 2-acrylamido-2-methylpropane-1-sulfonate are critical components in modern enhanced oil recovery (EOR) operations, valued for their exceptional thermal and salt stability. researchgate.netslb.com The incorporation of the AMPS monomer into polyacrylamide-based polymers significantly enhances their performance in harsh reservoir conditions, such as high temperatures and high salinity, which are often encountered in oilfields. researchgate.netgoogle.com

In drilling and cementing operations, maintaining the integrity of the drilling fluid is paramount. AMPS-based copolymers are highly effective fluid loss control additives. basekim.aemedrillingfluids.com They form a low-permeability filter cake on the wellbore wall, preventing the excessive loss of fluid from the drilling mud into the surrounding formation. medrillingfluids.com This is particularly advantageous in muds containing high concentrations of soluble calcium and chloride ions, and under high-temperature and high-pressure conditions. basekim.aeonepetro.org The sulfonic acid group in AMPS provides a high degree of hydrophilicity and anionic character over a wide pH range, which contributes to the stability of the polymer emulsion and reduces surfactant leaching. atamanchemicals.com

Friction reduction is another key benefit of using AMPS polymers in EOR. During hydraulic fracturing and other fluid injection processes, significant energy is lost due to friction. The addition of dilute concentrations of AMPS copolymers to the injection fluid can dramatically reduce this friction, allowing for higher injection rates and lower energy consumption. researchgate.netmdpi.com These polymers are more resistant to mechanical and chemical degradation compared to standard polyacrylamides, especially in high-salinity brines. mdpi.com

Polymer flooding is a widely used EOR technique that involves injecting water-soluble polymers to increase the viscosity of the injected water. nmt.edumdpi.com This improves the mobility ratio between the injected fluid and the oil, leading to a more efficient sweep of the reservoir and increased oil recovery. medrillingfluids.comnih.gov AMPS copolymers are particularly well-suited for polymer flooding due to their ability to maintain high viscosity in high-temperature and high-salinity environments. researchgate.netiranarze.ir The presence of the sulfonic acid group in AMPS increases the strength of the polymer's main chain and controls its degradation. researchgate.netmdpi.com

Table 2: Performance of AMPS Copolymers in Enhanced Oil Recovery

| Parameter | Finding | Reference |

|---|---|---|

| Thermal Stability | Copolymers of AM and AMPS show noteworthy thermal stability due to the sulfo group in AMPS increasing the main chain's strength. researchgate.net | researchgate.net |

| Viscosity in Brine | A copolymer of AM and AMPS demonstrated a viscosity of 48 mPa·s at 0.1% concentration, which was six times that of HPAM under the same conditions. researchgate.net | researchgate.net |

| Oil Recovery Factor | An AMPS-containing terpolymer achieved an incremental oil recovery factor of 13.64% after water flooding, which was 3.54% higher than that of HPAM. researchgate.net | researchgate.net |

| Fluid Loss Control | Copolymers of AMPS and acrylic acid are outstanding fluid loss control additives for fresh water, high calcium, and high chloride muds. basekim.ae | basekim.ae |

| Friction Reduction | AMPS polymers provided friction reduction in the range of 59-63% in 15% HCl. researchgate.net | researchgate.net |

Water Treatment and Scale Inhibition Technologies

Polymers based on Sodium 2-acrylamido-2-methylpropane-1-sulfonate are utilized in various water treatment applications, primarily due to their properties as dispersants and scale inhibitors. wikipedia.orgonetetra.com The strong anionic nature and high hydrophilicity imparted by the sulfonic acid group make these polymers effective in managing mineral scale and dispersing suspended solids. atamanchemicals.comonetetra.com

Mineral scale, such as calcium carbonate, can precipitate from water and form hard deposits on surfaces, leading to reduced efficiency in industrial processes like cooling towers and boilers. aidic.itresearchgate.net AMPS-based polymers act as scale inhibitors by interfering with the crystal growth of these mineral scales. medrillingfluids.comaidic.it The polymer molecules adsorb onto the active growth sites of the scale crystals, distorting their structure and preventing them from forming a hard, adherent scale. spe.org This results in the formation of loose, non-adherent precipitates that can be easily removed from the system. spe.org

The effectiveness of a scale inhibitor is often measured by its ability to maintain a high percentage of inhibition at low concentrations. For instance, studies have shown that certain polymeric inhibitors can achieve over 90% inhibition of calcium carbonate scale at dosages as low as 2.0 to 6.0 ppm. researchgate.net While specific performance data for AMPS homopolymers as primary scale inhibitors can vary, their incorporation into copolymer structures is a common strategy to enhance performance, especially in the presence of contaminants like iron. lubrizol.com

In addition to preventing scale formation, AMPS-containing polymers are effective dispersants for suspended particles, including mineral scales and iron oxides. Iron oxide, in particular, can cause significant fouling and corrosion problems in water systems. AMPS-based polymers help to keep these particles suspended in the water, preventing them from settling and accumulating on surfaces. The performance of a polymer as a dispersant is dependent on its functional groups, molecular weight, and ionic charge. Copolymers containing carboxyl and sulfonate groups have been shown to be effective in dispersing iron oxide particles.

Table 3: Dispersancy and Scale Inhibition Performance

| Scale/Deposit Type | Inhibitor/Dispersant | Performance Metric | Finding | Reference |

|---|---|---|---|---|

| Calcium Carbonate | Polymaleic Acid (PMA) | % Inhibition | >90% at 2.0 mg/L | researchgate.net |

| Calcium Carbonate | Acrylic Acid-Maleic Anhydride (AA/MA) copolymer | % Inhibition | >90% at >3.0 mg/L | researchgate.net |

| Calcium Carbonate | Polyamino Polyether Methylene Phosphonic Acid (PAPEMP) | % Inhibition | >90% at >5.0 mg/L | researchgate.net |

| Iron Oxide | Polyacrylic Acid (P-AA) | % Dispersancy | Maximum dispersancy at 1.0 ppm | |

| Iron Oxide | P-AA:SA:SS Terpolymer | % Dispersancy | Effective at dispersing iron oxide particles. |

Efficacy against Various Water Hardness and pH Regimes

Polymers derived from Sodium 2-acrylamido-2-methylpropane-1-sulfonate (AMPS) exhibit notable efficacy as scale inhibitors and dispersants across a wide spectrum of water hardness levels and pH conditions. The incorporation of the sulfonic acid group into the polymer backbone imparts a strong anionic charge and high hydrophilicity, which are crucial for performance in challenging water chemistries. atamanchemicals.comatamankimya.com This unique chemical structure, featuring a sulfomethyl group and a geminal dimethyl group, provides steric hindrance to the amide functionality, resulting in exceptional hydrolytic and thermal stability. atamanchemicals.com

Copolymers of AMPS, particularly with acrylic acid (AA), demonstrate high tolerance to calcium ions. atamankimya.com This makes them effective inhibitors for calcium carbonate, calcium phosphate (B84403), and zinc scales. atamankimya.com The sulfonic acid group's strong polarity is a key contributor to this high calcium tolerance. atamankimya.com These copolymers are especially well-suited for use in water systems characterized by high pH, high alkalinity, and high hardness, where they function as ideal scale inhibitors and dispersants. atamanchemicals.comatamankimya.com When combined with organophosphonates, a significant synergistic effect is often observed. atamankimya.com The suitable pH value for these formulations when used with organophosphorines and zinc salt is typically between 7.0 and 9.5. atamanchemicals.comatamankimya.com

The stability of AMPS-containing polymers in diverse environments is a significant advantage. The sodium salt of AMPS monomer, in aqueous solution, shows excellent resistance to hydrolysis, particularly at a pH greater than 9. atamanchemicals.comatamankimya.com Even under acidic conditions, the hydrolytic stability of AMPS copolymers surpasses that of polyacrylamide. atamanchemicals.comatamanchemicals.com This robustness allows for their application in industrial water treatment processes to inhibit scale formation in cooling towers and boilers and to help control corrosion by dispersing iron oxide. atamanchemicals.com

Terpolymers incorporating AMPS, such as those with acrylic acid and hydroxypropyl acrylate (B77674) (HPA), show enhanced performance, particularly in inhibiting silica (B1680970), silicate, and magnesium salt scales under high-temperature and high-pH conditions. irowater.com These advanced polymers are not significantly affected by the presence of metal ions in the water and are effective dispersants for iron oxide, especially in neutral or alkaline formulations. irowater.com Research has demonstrated the stability of certain AMPS-containing terpolymers at temperatures up to 120°C in brines with total dissolved solids (TDS) as high as 200,000 ppm and divalent ion concentrations up to 18,000 ppm. researchgate.net

The table below summarizes the performance characteristics of AMPS-based copolymers in different water conditions.

| Parameter | Performance Characteristic | Supporting Evidence |

| Water Hardness | High tolerance to calcium ions, effective against calcium carbonate and calcium phosphate scale. | The sulfonic acid group provides strong polarity and high calcium tolerance. atamankimya.com |

| pH Range | Particularly suitable for high pH (7.0-9.5) and high alkalinity water conditions. | Excellent anti-hydrolysis performance at pH > 9. atamanchemicals.comatamankimya.com |

| Scale Inhibition | Effective against calcium, magnesium, and silica scale. Also disperses iron oxide. | Copolymers and terpolymers show broad-spectrum scale inhibition. atamanchemicals.comatamankimya.comirowater.com |

| Thermal Stability | Stable at elevated temperatures, with some terpolymers stable up to 120°C. | The chemical structure provides inherent thermal stability. atamankimya.comresearchgate.net |

| Salinity | Effective in high salinity environments, with some polymers stable in brines up to 200,000 ppm TDS. | Polymers with a high degree of AMPS show good stability in high salinity. researchgate.net |

Rheology Modifiers for Coatings and Adhesives

Polymers containing Sodium 2-acrylamido-2-methylpropane-1-sulfonate are utilized as effective rheology modifiers in various formulations, including coatings and adhesives. atamankimya.com The incorporation of the sulfonic acid group imparts unique properties to the polymer, influencing its behavior in aqueous systems and its interaction with other components. atamanchemicals.com

In coating formulations, AMPS-containing polymers contribute to improved chemical and shear stabilities of the polymer emulsion. The anionic charges from the sulfonic acid group, which are fixed on the polymer particles, enhance these properties. atamanchemicals.com This can also lead to a reduction in the amount of surfactant that leaches out of the paint film. atamanchemicals.com Furthermore, these polymers can prevent the formation of lime, which is formed from calcium ions, on concrete surfaces, thereby improving the appearance and durability of the coating. atamanchemicals.com

For adhesives, particularly pressure-sensitive formulations, the inclusion of AMPS in the polymer structure can enhance thermal and mechanical properties. atamanchemicals.comvinatiorganics.com This leads to an increase in the adhesive strength of the formulation. atamanchemicals.comvinatiorganics.com The ability of AMPS-based polymers to modify rheology allows for the development of adhesives with specific application characteristics, such as controlled viscosity and flow. specialchem.com

The mechanism by which these polymers modify rheology is often related to the increase in the hydrodynamic volume of the polymer in solution and through associations between polymer chains. lehigh.edu Copolymers of AMPS with acrylate-based comonomers have shown significant thickening efficiency and viscoelastic properties in polar solvents. lehigh.edu The specific rheological properties, such as viscosity efficiency and the strength of the gel structure (elastic and viscous moduli), are influenced by factors like the comonomer chemistry, the ratio of the monomers, and the cross-linking density of the copolymer. lehigh.edu

The following table outlines the functions of AMPS-based polymers as rheology modifiers.

| Application | Function | Mechanism/Benefit |

| Coatings | Enhances chemical and shear stability of emulsions. | Anionic charges from the sulfonic acid group stabilize polymer particles. atamanchemicals.com |

| Improves coating appearance and durability. | Prevents the formation of lime on concrete surfaces. atamanchemicals.com | |

| Adhesives | Increases adhesive strength in pressure-sensitive formulations. | Improves thermal and mechanical properties of the adhesive. atamanchemicals.comvinatiorganics.com |

| General Formulations | Provides thickening and modifies viscoelastic properties. | Increases hydrodynamic volume and promotes polymer chain associations. lehigh.edu |

Modifiers for Textile Fibers and Dye Receptivity

The incorporation of Sodium 2-acrylamido-2-methylpropane-1-sulfonate into polymer structures offers significant advantages in the textile industry, particularly in modifying fiber properties and enhancing dye receptivity. chinaamps.com Copolymers containing AMPS are used to improve the characteristics of various synthetic fibers, including acrylic, modified-acrylic, polypropylene, and polyvinylidene fluoride (B91410) fibers. atamankimya.comatamanchemicals.com

When AMPS is used as a comonomer, typically at a dosage of 1-4%, in the production of acrylic fibers, it imparts several enhanced performance characteristics. atamanchemicals.comchinaamps.com These include improved whiteness, antistatic properties, ventilation properties, and flame resistance. atamanchemicals.comchinaamps.com A key benefit is the significant improvement in dye receptivity. atamanchemicals.comhist.hr The sulfonic acid group in the AMPS monomer provides an anionic site that can attract and bind with cationic (basic) dyes. hist.hr

Research comparing standard polyacrylic fibers with AMPS-based polyacrylic fibers has shown that the AMPS-modified fibers have a lower glass transition temperature (Tg) and a higher dyeing rate. hist.hr Interestingly, the exhaustion of basic dyestuffs onto AMPS fibers is not significantly impacted by pH. hist.hr This allows for dyeing in more brilliant hues compared to standard fibers. hist.hr

Copolymers of AMPS are also used as sizing agents for textiles. atamanchemicals.comchinaamps.com For instance, a copolymer of 2-acrylamido-2-methylpropane sulfonic acid, ethyl acetate (B1210297), and acrylic acid serves as an ideal size for cotton and polyester (B1180765) blend fabrics, which is valued for its ease of application and removal with water. atamanchemicals.com

The table below summarizes the effects of AMPS on textile fibers.

| Property | Effect of AMPS Incorporation | Underlying Reason |

| Dye Receptivity | Significantly improved for basic dyes. | The sulfonic acid group provides anionic sites for dye binding. atamanchemicals.comhist.hr |

| Fiber Properties | Enhanced whiteness, antistatic properties, and flame resistance. | Modification of the polymer structure with the AMPS monomer. atamanchemicals.comchinaamps.com |

| Dyeing Process | Higher dyeing rate and less pH-dependent exhaustion of basic dyes. | Lower glass transition temperature and inherent properties of the AMPS monomer. hist.hr |

| Appearance | Allows for dyeing in more brilliant hues. | Improved dye uptake and interaction with the fiber. hist.hr |

| Sizing | Acts as an effective and easily removable sizing agent. | Copolymers with specific monomers create ideal sizing properties. atamanchemicals.com |

Cementitious Systems and Construction Chemical Formulations

Polymers based on Sodium 2-acrylamido-2-methylpropane-1-sulfonate play a crucial role as additives in cementitious systems and construction chemical formulations, primarily as superplasticizers and fluid loss additives. atamankimya.comatamanchemicals.com Their unique chemical structure allows them to modify the properties of fresh and hardened concrete. researchgate.net

As a component of polycarboxylate superplasticizers (PCEs), AMPS contributes to high water reduction in concrete formulations. atamanchemicals.comwikipedia.org This reduction in water content, without compromising workability, leads to significant improvements in the strength and durability of the resulting concrete. atamanchemicals.comresearchgate.net An AMPS-modified polyacrylic acid superplasticizer has been shown to provide better water-reducing effects and slump retention compared to some commercially available polyacrylic acid superplasticizers. researchgate.net Research has indicated that such superplasticizers can achieve an initial fluidity of 400 mm with almost no loss after 1 hour at a dosage of 0.24%. hep.com.cn The incorporation of AMPS in PCEs can also lead to an improvement in the compressive strength of the concrete at various ages. researchgate.net

In oil well cementing, AMPS-based copolymers are used as fluid loss additives. acs.orgnih.gov These additives are critical for preventing water from the cement slurry from filtering into the surrounding formation under pressure. acs.org The mechanism involves the adsorption of the polymer onto the surface of the cement particles. acs.orgnih.gov This adsorption not only controls fluid loss but also affects the hydration of the cement, which can delay the setting time. acs.org The effectiveness of these fluid loss additives is influenced by their adsorption capacity. acs.org

Furthermore, in redispersible polymer powders used in cement mixtures, the introduction of AMPS can help control air pore content and prevent the agglomeration of powders during the manufacturing and storage processes. atamanchemicals.com

The following table presents data on the performance of an AMPS-modified polyacrylic acid superplasticizer in concrete.

| Property | Dosage | Performance | Reference |

| Cement Paste Fluidity (Initial) | 0.15% | 300 mm | researchgate.net |

| Cement Paste Fluidity (1 hr) | 0.15% | 315 mm | researchgate.net |

| Cement Paste Fluidity (2 hr) | 0.15% | 290 mm | researchgate.net |

| Cement Paste Fluidity (Initial) | 0.24% | 400 mm | hep.com.cn |

| Cement Paste Fluidity (1 hr) | 0.24% | Nearly no loss | hep.com.cn |

| 3-day Compressive Strength | - | Improved | researchgate.net |

| 7-day Compressive Strength | - | Improved | researchgate.net |

| 28-day Compressive Strength | - | Improved | researchgate.net |

Computational Chemistry and Molecular Simulation Studies

Quantum Mechanical Studies of Monomer and Polymer Electronic Structure

Quantum mechanical calculations are essential for elucidating the fundamental electronic properties of the AMPS monomer and its polymer. These methods, such as Density Functional Theory (DFT), can determine molecular geometries, charge distributions, and frontier molecular orbitals (HOMO and LUMO), which are critical for understanding reactivity and spectroscopic properties.

The key structural features of the AMPS monomer that influence its electronic character are the strongly acidic sulfonic acid group, the amide functionality, and the geminal dimethyl groups. The sulfonic acid group is highly ionizable and exists in its anionic sulfonate form over a wide pH range, giving the monomer a significant hydrophilic nature and anionic character. researchgate.net This complete ionization in aqueous solutions is a dominant feature of its electronic structure. acs.org The geminal dimethyl group and the sulfomethyl group sterically hinder the amide functionality, which contributes to the high hydrolytic and thermal stability observed in AMPS-containing polymers.

While detailed quantum chemical studies providing specific values for orbital energies or partial atomic charges for the AMPS monomer are not extensively available in the public literature, such calculations would typically reveal a high electron density around the sulfonate group. The molecular electrostatic potential (MEP) maps derived from these studies would highlight the electronegative regions, predicting sites for electrophilic attack and interaction with cations. For the poly(AMPS) chain, quantum mechanical calculations on oligomeric fragments could provide insights into how the electronic properties change upon polymerization, such as shifts in orbital energies and changes in charge distribution along the polymer backbone.

Molecular Dynamics Simulations of Polymer Chain Conformation and Interactions

Molecular Dynamics (MD) simulations are powerful tools for investigating the conformational dynamics of poly(AMPS) chains and their interactions with surrounding molecules in solution. These simulations model the polymer at the atomic or coarse-grained level, providing a dynamic view of its behavior over time.

Simulations have shown that the conformation of poly(AMPS) is heavily influenced by the electrostatic repulsion between the negatively charged sulfonate groups along the polymer chain. acs.org This charge repulsion forces the polymer into a more extended or expanded conformation compared to a neutral polymer, creating more free volume within the polymer's structure. acs.org This expanded conformation allows the polymer to entrap a greater amount of solvent, such as water, which is a key factor in the high water-absorbing capacity of poly(AMPS) hydrogels. acs.org

In the context of specific applications, classical molecular dynamics simulations have been employed to study the interaction of poly(AMPS) with mineral surfaces. For instance, simulations of poly(AMPS) adsorption on kaolinite surfaces in saline solutions have provided detailed information on its conformational behavior at the interface. In these simulations, the polymer conformation is often described in terms of "trains" (segments adsorbed flat on the surface), "loops" (segments extending into the solution), and "tails" (the ends of the chain). For poly(AMPS), a notable portion of the polymer forms trains, indicating strong adsorption, with some loops also present due to the bulky pendant group. These simulations also highlight the importance of cationic bridging, where cations like sodium mediate the interaction between the anionic sulfonate groups and the negatively charged mineral surface.

To model these large systems efficiently, coarse-grained simulation methods like Dissipative Particle Dynamics (DPD) are also used. In these models, groups of atoms are represented as single beads, allowing for the simulation of larger systems over longer timescales. For copolymers of AMPS, the polymer backbone and the dangling sulfonic acid groups are represented by different types of beads, and their interactions are parameterized to reflect their chemical nature.

| Simulation Type | System Studied | Key Parameters | Key Findings |

|---|---|---|---|

| Classical MD | Poly(AMPS) adsorption on kaolinite (010) surface in 0.6 M salt solution | Polymer Length: 48 monomers | Conformation consists of ~6% train and ~4% loop segments, indicating strong surface interaction with some extension into the solution. |

| Dissipative Particle Dynamics (DPD) | Branched copolymer of AMPS and Acrylic Acid (AA) at an oil-water interface | Coarse-grained bead model representing the AA backbone and dangling AMPS branches | The model captures the branched structure and is used to study morphological changes and interfacial behavior in response to salinity. |

| General Observation | Poly(AMPS) in aqueous solution | Implicit or explicit solvent models | Strong anionic charges lead to charge repulsion, resulting in an expanded chain conformation with increased free volume. acs.org |

Modeling of Polymerization Kinetics and Thermodynamics

The polymerization of AMPS is subject to thermodynamic and kinetic controls that can be investigated through modeling and simulation. Thermodynamically, the conversion of monomer molecules into a long polymer chain is generally characterized by a negative entropy change (ΔS < 0) due to the loss of translational degrees of freedom. Therefore, for polymerization to be favorable (ΔG < 0), the process must be sufficiently exothermic (negative enthalpy change, ΔH < 0). The enthalpy of polymerization for acrylic monomers typically involves the conversion of a C=C π-bond into a more stable C-C σ-bond, which is an energetically favorable process.

Kinetically, the free-radical polymerization of AMPS in an aqueous solution has been studied in detail. It is known that obtaining high-molecular-weight homopolymers of AMPS can be challenging due to the strong electrostatic repulsion between the charged sulfonate groups on the growing polymer chain and the incoming monomer, which can hinder the propagation step. nih.gov

Detailed kinetic studies using techniques like single pulse-pulsed laser polymerization (SP-PLP) combined with NIR spectroscopy have provided quantitative data on the rate coefficients. These studies have shown that both the propagation rate coefficient (kp) and the termination rate coefficient (kt) are dependent on the initial monomer concentration. acs.orgmonash.edu At higher monomer concentrations, reduced poly(AMPS) chain mobility leads to lower values for both kp and kt. acs.orgmonash.edu The ratio kt/kp, which is crucial for predicting the polymerization rate and the resulting molecular weight, has been shown to be only slightly affected by temperature and pH up to high monomer conversions. acs.org

| Initial AMPS Concentration (mol·L⁻¹) | Initial AMPS Concentration (wt %) | Propagation Rate Coefficient, kp (L·mol⁻¹·s⁻¹) | Termination Rate Coefficient, kt (L·mol⁻¹·s⁻¹) | Reference |

|---|---|---|---|---|

| 2.79 | 50 | 1.0 x 10⁵ | 2.0 x 10⁷ | acs.org |

| 1.04 | 20 | Significantly higher than at 2.79 mol·L⁻¹ | Significantly higher than at 2.79 mol·L⁻¹ | acs.org |

Modeling approaches for polymerization kinetics often involve solving a series of differential equations representing the initiation, propagation, termination, and chain transfer steps. These models can predict monomer conversion over time and the evolution of the molecular weight distribution. For AMPS, such models would need to account for the effects of electrostatic interactions and changes in viscosity on the rate coefficients.

Simulation of Interfacial Adsorption and Complexation Phenomena in Applications

The performance of poly(AMPS) in many applications, such as in oil recovery, water treatment, and as a coating component, is dictated by its behavior at interfaces. Molecular simulations are instrumental in understanding the adsorption of poly(AMPS) onto various surfaces and its role in complexation.

Simulations have provided molecular-level details of poly(AMPS) adsorption onto mineral surfaces like kaolinite from saline water. These studies reveal that the polymer adsorbs strongly, with interactions mediated by cationic bridges. The presence of salt in the solution screens the electrostatic repulsion between the sulfonate groups, which can affect the polymer's conformation and its affinity for the surface. At high salt concentrations, the adsorption of charged polymers like poly(AMPS) can be enhanced.

The simulation of polyelectrolyte adsorption is a general area of study that provides a framework for understanding poly(AMPS). These simulations show that the surface coverage of an adsorbed polyelectrolyte depends on its ionization degree and the charge of the surface. As the ionization degree of the polymer increases, the macromolecules on the surface become more sparsely located and adopt more elongated conformations.

| Application Area | Simulation Method | System Simulated | Key Insights |

|---|---|---|---|

| Enhanced Oil Recovery / Mineral Processing | Classical Molecular Dynamics | Poly(AMPS) on a kaolinite surface in NaCl solution | Demonstrates strong adsorption primarily through cationic bridging. High salt concentration enhances adsorption. |

| Enhanced Oil Recovery / Functional Coatings | Dissipative Particle Dynamics (DPD) | Poly(AMPS-co-AA) grafted nanoparticles at an oil-water interface | Models the effect of salinity on the polymer's conformational structure and its overall interfacial behavior. |

Advanced Analytical and Characterization Methodologies for Sodium 2 Acrylamido 2 Methylpropane 1 Sulfonate and Its Polymers

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone for the structural analysis of AMPS-based materials, providing detailed information about chemical bonding, functional groups, and molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of the AMPS monomer and its polymers. mdpi.com Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are utilized to verify the chemical structure and determine the composition of copolymers. researchgate.netspectrabase.com

In a typical ¹H NMR analysis for the polymerization of AMPS, the disappearance of signals corresponding to the vinyl protons (typically in the range of 5.7-6.1 ppm) of the monomer provides direct evidence of successful polymerization. spectroscopyonline.com Concurrently, new, broader signals appear that correspond to the protons of the saturated polymer backbone, often seen around 1.4-2.7 ppm. researchgate.net Solvents such as deuterium (B1214612) oxide (D₂O) and deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) are commonly used for these analyses. mdpi.com

For copolymers, ¹H NMR is used quantitatively to determine the molar composition. This is achieved by integrating the characteristic signals of the respective monomer units. For instance, in a copolymer of AMPS and 2-hydroxyethyl methacrylate (B99206) (PHEMA), the molar composition can be calculated by comparing the integration of the methylene (B1212753) protons adjacent to the sulfonate group in AMPS (around 3.4 ppm) with the protons adjacent to the hydroxyl group in PHEMA (around 3.8 ppm). mdpi.com

Table 1: Characteristic ¹H NMR Chemical Shifts for AMPS Monomer and Polymer

| Assignment | Typical Chemical Shift (δ, ppm) in Monomer | Typical Chemical Shift (δ, ppm) in Polymer | Reference |

|---|---|---|---|

| Vinyl Protons (CH₂=CH-) | ~5.7 - 6.3 | Absent | spectroscopyonline.com |

| Amide Proton (-NH-) | ~7.3 | ~7.3 (broad) | spectroscopyonline.com |

| Methylene Protons (-CH₂-SO₃⁻) | ~3.4 | ~3.4 (broad) | mdpi.commdpi.com |

| Geminal Methyl Protons (-C(CH₃)₂-) | ~1.4 | ~1.4 (broad) | researchgate.net |

| Polymer Backbone Protons (-CH₂-CH-) | Absent | ~1.6 - 2.7 (broad) | researchgate.net |

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for confirming the incorporation of the AMPS monomer into a polymer structure by identifying its characteristic functional groups. nih.gov The FTIR spectrum of a poly(AMPS) homopolymer or copolymer will display distinct absorption bands that confirm its chemical identity. tsijournals.com

Key characteristic peaks include the strong C=O stretching vibration (Amide I band) typically around 1650-1660 cm⁻¹, the N-H bending vibration (Amide II band) near 1540-1550 cm⁻¹, and the N-H stretching vibration around 3300-3500 cm⁻¹. spectroscopyonline.comresearchgate.net Crucially, the presence of the sulfonic acid group is confirmed by symmetric and asymmetric S=O stretching vibrations, which appear in the regions of 1040-1080 cm⁻¹ and 1190-1250 cm⁻¹, respectively. mdpi.com The absence of the vinyl C=C absorption peak around 1642 cm⁻¹ further confirms that the monomer has undergone polymerization. researchgate.net

FTIR can also be employed for quantitative analysis. For example, in acrylamide (B121943)/AMPS copolymers, the composition can be estimated by creating a calibration curve based on the ratio of the absorbance of the sulfonate group peak (A₁₀₄₀) to the amide carbonyl peak (A₁₆₆₀). tsijournals.com

Table 2: Key FTIR Absorption Bands for Poly(AMPS)

| Wavenumber (cm⁻¹) | Vibrational Assignment | Functional Group | Reference |

|---|---|---|---|

| ~3450 | N-H Stretch | Amide | tsijournals.com |

| ~2930 | C-H Stretch (aliphatic) | Methyl/Methylene | tsijournals.com |

| ~1660 | C=O Stretch (Amide I) | Amide | tsijournals.com |

| ~1545 | N-H Bend (Amide II) | Amide | researchgate.netspectroscopyonline.com |

| ~1190 | S=O Asymmetric Stretch | Sulfonate (-SO₃⁻) | mdpi.com |

| ~1080 | S=O Symmetric Stretch | Sulfonate (-SO₃⁻) | mdpi.comtsijournals.com |

UV-Vis spectroscopy is a valuable technique for analyzing the AMPS monomer and its polymers, particularly for studying complex formation and monitoring reaction kinetics. The AMPS monomer exhibits a characteristic absorption maximum in the ultraviolet region due to its electronic transitions.

One study demonstrated that the AMPS monomer has a distinct absorption peak at 229 nm. researchgate.net Upon neutralization with sodium hydroxide (B78521) (NaOH) to form the sodium salt, this peak shifts to lower wavelengths (a blue shift). For instance, with increasing degrees of neutralization (50%, 65%, and 75% w/w), the absorption maxima were observed at 213 nm, 203 nm, and 200 nm, respectively. researchgate.net This shift provides clear evidence of the complex formation between the sulfonate group (–SO₃⁻) and the sodium ion (Na⁺), altering the electronic environment of the chromophore. researchgate.net This technique can also be used to analyze drug release from AMPS-based hydrogels. researchgate.net

Table 3: UV-Vis Absorption Maxima for AMPS Monomer upon Neutralization

| Compound/Mixture | Absorption Maximum (λmax) | Reference |

|---|---|---|

| AMPS Monomer (acid form) | 229 nm | researchgate.net |

| AMPS + 50% w/w NaOH | 213 nm | researchgate.net |

| AMPS + 65% w/w NaOH | 203 nm | researchgate.net |

| AMPS + 75% w/w NaOH | 200 nm | researchgate.net |

Chromatographic Methods for Molecular Weight and Composition Analysis

Chromatographic techniques are essential for separating components of a mixture based on their physical and chemical properties. For AMPS and its polymers, chromatography is primarily used to determine monomer purity and the molecular weight distribution of the polymers.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the premier technique for determining the molecular weight distribution of polymers. researchgate.net The method separates molecules based on their hydrodynamic volume in solution; larger molecules elute from the chromatography column faster than smaller molecules. shimadzu.com

GPC analysis provides critical information about the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). researchgate.netwaters.com The PDI is a measure of the breadth of the molecular weight distribution, with a value of 1.0 indicating a perfectly monodisperse sample. chromatographyonline.com For block copolymers, GPC can confirm the success of the polymerization by showing a clear increase in molecular weight after the second block is added to the initial macroinitiator. mdpi.com The shape of the GPC elugram can also indicate the presence of impurities or byproducts, such as dead chains. mdpi.com

Table 4: Example GPC Data for an AMPS-Containing Block Copolymer

| Polymer | Mn (g/mol) | Mw (g/mol) | Polydispersity Index (PDI) | Reference |

|---|---|---|---|---|

| PAMPS Macroinitiator | 14,500 | 20,100 | 1.38 | mdpi.com |

| PAMPS-b-PHEMA Copolymer | 22,300 | 42,800 | 1.92 | mdpi.com |